molecular formula C9H14ClF2N3 B13567177 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride

Cat. No.: B13567177
M. Wt: 237.68 g/mol
InChI Key: DXVNYQIUPBWLQV-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The presence of the pyrrolidine and pyrazole rings in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves several steps. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyrrolidinyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride include other heterocyclic compounds with pyrazole and pyrrolidine rings. These compounds may have similar biological activities but differ in their specific chemical properties and reactivity. Some examples include:

  • 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
  • 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole

Each of these compounds has unique features that make them suitable for different applications in research and industry.

Properties

Molecular Formula

C9H14ClF2N3

Molecular Weight

237.68 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-4-pyrrolidin-2-ylpyrazole;hydrochloride

InChI

InChI=1S/C9H13F2N3.ClH/c1-14-5-6(7-3-2-4-12-7)8(13-14)9(10)11;/h5,7,9,12H,2-4H2,1H3;1H

InChI Key

DXVNYQIUPBWLQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C2CCCN2.Cl

Origin of Product

United States

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